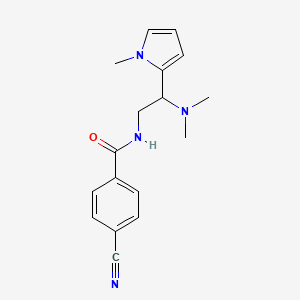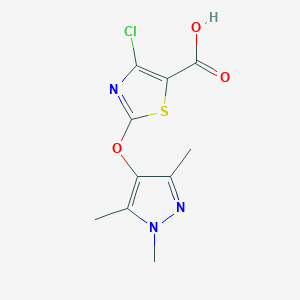
N-(2-fluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide, also known as FHPI, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic benefits.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Research on fluoroquinolones, a class of compounds related to N-(2-fluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide, has shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria. A study by Kuramoto et al. (2003) designed m-aminophenyl groups as novel N-1 substituents, demonstrating significant antibacterial potency, especially against Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (Kuramoto et al., 2003).
Anticancer Activity
Compounds structurally similar to this compound have been evaluated for their anticancer potential. Riadi et al. (2021) described the synthesis and biological evaluation of a quinazolinone-based derivative, showing potent inhibitory activity against VEGFR-2 and EGFR tyrosine kinases, which are crucial for cancer cell proliferation and survival (Riadi et al., 2021).
Antimicrobial and Antifungal Activity
Novel fluorine-containing compounds with quinazolinone and thiazolidinone motifs have been synthesized and showed remarkable in vitro antimicrobial and antifungal potency against various pathogens. Desai et al. (2013) identified compounds with significant antimicrobial activity, highlighting the potential for developing new therapeutic agents (Desai et al., 2013).
Fluorescence Studies
Fluorophores based on quinazolinone derivatives have been explored for their fluorescence properties. Singh et al. (2007) synthesized novel fluorophores and studied their fluorescence in different solvents, indicating potential applications in biological labeling and molecular imaging (Singh & Singh, 2007).
Anti-inflammatory and Analgesic Properties
Research into quinazolinone derivatives also includes their potential anti-inflammatory and analgesic effects. Farag et al. (2012) synthesized new derivatives and carried out preliminary screenings, suggesting some compounds could serve as leads for developing new anti-inflammatory and analgesic drugs (Farag et al., 2012).
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-6-(4-oxoquinazolin-3-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c21-16-9-4-6-11-18(16)23-19(25)12-2-1-7-13-24-14-22-17-10-5-3-8-15(17)20(24)26/h3-6,8-11,14H,1-2,7,12-13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVTWIXMZOVFEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2883770.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B2883771.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2883774.png)
![methyl (2Z)-2-[(4-methylphenyl)sulfonyl]-3-(pyridin-2-ylamino)acrylate](/img/structure/B2883775.png)




![4-(4-Chlorophenyl)-2-(4-fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2883783.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methylsulfonylbenzamide](/img/structure/B2883789.png)

